Tetraphenylphosphonium chloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

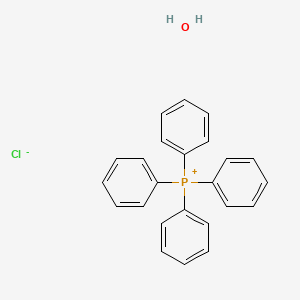

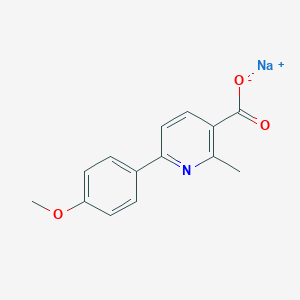

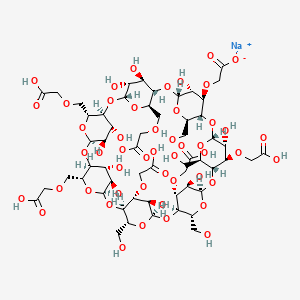

Tetraphenylphosphonium chloride hydrate is a chemical compound with the formula ([C_{24}H_{20}P]Cl \cdot xH_2O). It consists of tetraphenylphosphonium cations ([C_{24}H_{20}P]^+) and chloride anions (Cl^-), along with water molecules. This compound is known for its use in generating lipophilic salts from inorganic and organometallic anions, making it valuable in various chemical processes .

Preparation Methods

Tetraphenylphosphonium chloride hydrate can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ PhCl + PPh_3 \rightarrow [Ph_4P]Cl ] where (Ph) stands for phenyl groups. The compound can also be prepared as the corresponding bromide salt by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine .

Chemical Reactions Analysis

Tetraphenylphosphonium chloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with organometallic anionic complexes to form corresponding salts.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in such processes.

Phase-Transfer Catalysis: It is used as a phase-transfer catalyst, allowing inorganic anions to dissolve in organic solvents.

Scientific Research Applications

Tetraphenylphosphonium chloride hydrate has several scientific research applications:

Biology and Medicine: It has been studied for its potential in inhibiting the growth of certain carcinoma cells.

Mechanism of Action

The mechanism by which tetraphenylphosphoniumchloridehydrate exerts its effects involves its ability to generate lipophilic salts. This property allows it to act as a phase-transfer catalyst, facilitating the dissolution of inorganic anions in organic solvents. This mechanism is crucial for its applications in various chemical processes .

Comparison with Similar Compounds

Tetraphenylphosphonium chloride hydrate can be compared with similar compounds such as:

Tetraphenylphosphoniumbromide: Similar in structure but with a bromide anion instead of chloride.

Tetraphenylarsoniumchloride: Contains an arsenic atom instead of phosphorus, used in gravimetric analysis of perchlorate and related oxyanions.

This compound is unique due to its specific use in generating lipophilic salts and its role as a phase-transfer catalyst, which distinguishes it from other similar compounds.

Properties

IUPAC Name |

tetraphenylphosphanium;chloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRGTIKFFGIJRG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide](/img/structure/B8136516.png)

![4-[Propanoyl(propan-2-yl)amino]benzoic acid](/img/structure/B8136517.png)

![(1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[1]Butanyl[4]ylidene-5H-benz[6,7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester](/img/structure/B8136521.png)

![(1Z,6R,11R,13R,14S,15S,16R,19Z,21Z,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B8136531.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8136558.png)

![4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8136592.png)